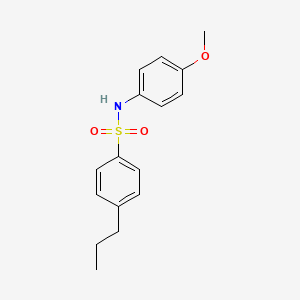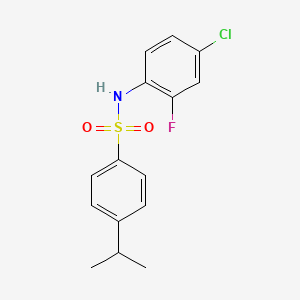![molecular formula C14H12F3N3O3S B10975033 2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10975033.png)
2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide: is a compound with a complex structure, combining a pyrimidine ring, a phenyl group, and an acetamide moiety. Let’s break it down:
-
Pyrimidine Ring: : The core structure contains a pyrimidine ring, which is a heterocyclic aromatic compound composed of two nitrogen atoms and four carbon atoms. Pyrimidines play essential roles in nucleic acids (DNA and RNA) and are involved in various biological processes.
-
Trifluoromethyl Group: : The trifluoromethyl (CF₃) substituent enhances the compound’s lipophilicity and can influence its pharmacological properties.
-
Sulfanyl Group: : The sulfanyl (SH) group contributes to the compound’s reactivity and potential interactions with biological targets.
-
Methoxyphenyl Group: : The methoxyphenyl (OCH₃-C₆H₄-) group adds aromaticity and can affect solubility and binding interactions.
-
Acetamide Moiety: : The acetamide (-CONH₂) functional group is a common motif in pharmaceutical compounds, often associated with amide bonds in peptides and proteins.
準備方法
Synthetic Routes::
-
Hydroxylation of 4,6-dichloropyrimidine: : The synthesis typically starts with 4,6-dichloropyrimidine, which undergoes selective hydroxylation at the 4-position using a suitable reagent (e.g., sodium hydroxide or potassium hydroxide) to yield the desired 4-hydroxy-6-chloropyrimidine intermediate.
-
Trifluoromethylation: : The 4-hydroxy-6-chloropyrimidine is then treated with a trifluoromethylating agent (e.g., trifluoromethyl iodide) to introduce the trifluoromethyl group at the 6-position.
-
Thiolation: : The trifluoromethylated intermediate reacts with a thiol (e.g., thiophenol) to form the target compound, 2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide.
Industrial Production:: Industrial-scale production may involve continuous flow processes, solid-phase synthesis, or other efficient methods to optimize yield and minimize waste.
化学反応の分析
酸化: 化合物は酸化反応を起こし、安定性や反応性に影響を与える可能性があります。
還元: 還元反応は、ニトロ基をアミノ基に変換するなど、官能基を改変する可能性があります。
置換: さまざまな位置で置換反応(例えば、ハロゲン化)が起こる可能性があります。
一般的な試薬: 水酸化ナトリウム、トリフルオロメチル化剤、チオールなどの試薬は、非常に重要です。
主要生成物: 主要な生成物は標題化合物ですが、副生成物も生成される可能性があります。
4. 科学研究の応用
医薬品化学: 薬物候補(例えば、抗癌剤、抗炎症剤、または抗菌剤)としての可能性を調べます。
生物学的試験: 酵素、受容体、または核酸との相互作用を調べます。
材料科学: 特定の特性(例えば、光学材料または電子材料)を持つ材料における使用を評価します。
科学的研究の応用
Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., anticancer, anti-inflammatory, or antimicrobial activity).
Biological Studies: Explore its interactions with enzymes, receptors, or nucleic acids.
Materials Science: Assess its use in materials with specific properties (e.g., optical or electronic materials).
作用機序
標的: 化合物によって影響を受ける分子標的(例えば、タンパク質、酵素、または受容体)を特定します。
経路: その結合またはモジュレーションによって影響を受けるシグナル伝達経路を調べます。
6. 類似の化合物との比較
ユニークな特徴: 類似の化合物と比較して、その独特の特性を強調します。
類似の化合物: アミノピリミジンなど、関連するピリミジン誘導体を探ります .
類似化合物との比較
Unique Features: Highlight its distinct properties compared to similar compounds.
Similar Compounds: Explore related pyrimidine derivatives, such as aminopyrimidines .
特性
分子式 |
C14H12F3N3O3S |
|---|---|
分子量 |
359.33 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C14H12F3N3O3S/c1-23-9-4-2-8(3-5-9)18-12(22)7-24-13-19-10(14(15,16)17)6-11(21)20-13/h2-6H,7H2,1H3,(H,18,22)(H,19,20,21) |
InChIキー |
HTPFDVMYZZJPEU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2E)-2-(4-bromobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10974954.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(3-methylphenyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B10974962.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10974975.png)
![4-Bromo-1,5-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide](/img/structure/B10974980.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-methylbutanamide](/img/structure/B10974981.png)



![2,3,4,5,6-pentafluoro-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B10975030.png)
![4-tert-butyl-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B10975035.png)
![2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-(1-phenylethyl)benzamide](/img/structure/B10975037.png)
![N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B10975045.png)


